molecular formula C12H18N2O3S B12841129 (3R)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine

(3R)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine

Cat. No.: B12841129
M. Wt: 270.35 g/mol
InChI Key: CYXVGTYTZABGEX-SNVBAGLBSA-N
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Description

(3R)-1-(2-Methoxybenzenesulfonyl)piperidin-3-amine is a chiral chemical compound featuring a piperidine ring core that is sulfonylated at the nitrogen atom by a 2-methoxybenzenesulfonyl group and possesses an amine functional group at the 3-position. The specific stereochemistry at the 3-position, denoted (3R), makes this compound a valuable intermediate for researchers investigating stereospecific interactions in biological systems. This (R)-enantiomer is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Compounds with the 1-sulfonyl-piperidine-3-amine structure are of significant interest in medicinal chemistry and drug discovery. While direct studies on this specific molecule are limited, research into structurally related 1-sulfonyl-piperidine derivatives has revealed their potential as key scaffolds for developing inhibitors of biologically important targets. For instance, similar 1-sulfonyl-piperidine-3-carboxamide derivatives have been investigated as potent inhibitors of 11β-hydroxysteroid dehydrogenase, a target for the treatment of metabolic syndrome and type 2 diabetes . Furthermore, piperidine sulfonamide cores are frequently explored in the design of inhibitors for protein-protein interactions, such as the menin-MLL interaction, which is a target in certain types of acute leukemia . The presence of the 2-methoxyphenyl group and the chiral amine provides handles for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize properties for specific applications in chemical biology and pharmaceutical development. Researchers can utilize this building block in the synthesis of more complex molecules, for studying enzyme mechanisms, or as a precursor in the development of novel pharmacologically active agents.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

(3R)-1-(2-methoxyphenyl)sulfonylpiperidin-3-amine

InChI

InChI=1S/C12H18N2O3S/c1-17-11-6-2-3-7-12(11)18(15,16)14-8-4-5-10(13)9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3/t10-/m1/s1

InChI Key

CYXVGTYTZABGEX-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC[C@H](C2)N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)N

Origin of Product

United States

Preparation Methods

Enzymatic Transamination

One of the most efficient methods to obtain optically active 3-aminopiperidines is enzymatic transamination of prochiral 1-Boc-3-piperidone using immobilized ω-transaminases with isopropylamine as the amine donor and pyridoxal-5’-phosphate as a cofactor. This method provides the chiral amine in a single step with high yield and enantiomeric excess, starting from commercially available substrates. The reaction conditions are mild, and the enzymes can be reused in batch or semi-continuous systems, making this approach attractive for scalable synthesis.

Chemical Synthesis Routes

Alternative chemical routes involve asymmetric hydrogenation or reductive amination of suitable precursors. For example, asymmetric hydrogenation of imines or enamines derived from piperidin-3-one derivatives using chiral catalysts (e.g., Rh, Ir complexes with chiral diphosphine ligands) can yield chiral amines with excellent enantioselectivity (up to 95–98% ee).

Introduction of the 2-Methoxybenzenesulfonyl Group

The sulfonylation step involves reacting the chiral piperidin-3-amine with 2-methoxybenzenesulfonyl chloride under controlled conditions to form the sulfonamide linkage at the nitrogen atom.

Reaction Conditions

  • Solvent: Dichloromethane or similar aprotic solvents.
  • Base: A tertiary amine such as triethylamine or diisopropylethylamine to neutralize the generated HCl.
  • Temperature: Typically 0°C to room temperature to avoid racemization.
  • Time: 1–3 hours depending on scale and reactivity.

This reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, forming the sulfonamide bond.

Purification

The crude product is purified by column chromatography on silica gel using hexane/ethyl acetate mixtures, sometimes with methanol as a modifier to improve elution. The purified compound is often isolated as a hydrochloride salt by treatment with hydrogen chloride in 1,4-dioxane, followed by precipitation with diisopropyl ether.

Representative Experimental Procedure

Step Reagents & Conditions Outcome & Notes
1. Preparation of chiral piperidin-3-amine Enzymatic transamination of 1-Boc-3-piperidone with immobilized ω-transaminase, isopropylamine, PLP cofactor, aqueous buffer, 30–40°C, 24 h High yield (>90%), high enantiomeric excess (>95%)
2. Deprotection (if Boc-protected) Acidic treatment with trifluoroacetic acid or HCl in dioxane Free amine obtained without racemization
3. Sulfonylation Reaction with 2-methoxybenzenesulfonyl chloride, triethylamine, dichloromethane, 0°C to RT, 1–3 h Formation of sulfonamide with retention of stereochemistry
4. Purification Silica gel chromatography (hexane/EtOAc), conversion to HCl salt Pure this compound hydrochloride

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Enantiomeric Excess (%) Notes
Enzymatic transamination + sulfonylation 1-Boc-3-piperidone ω-Transaminase, isopropylamine, PLP; 2-methoxybenzenesulfonyl chloride, Et3N 30–40°C (transamination), 0°C to RT (sulfonylation) 70–85 >95 Mild, scalable, high stereoselectivity
Asymmetric hydrogenation + sulfonylation Piperidin-3-one imine Rh or Ir chiral catalyst; 2-methoxybenzenesulfonyl chloride 25–50°C, H2 atmosphere 60–80 90–98 Requires chiral catalysts, sensitive conditions

Chemical Reactions Analysis

Types of Reactions

®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Inhibition of Kinases

One of the primary applications of (3R)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine is its role as an inhibitor of various kinases, including receptor tyrosine kinases. These kinases are crucial in signaling pathways that regulate cell proliferation, differentiation, and survival. The compound has demonstrated effectiveness against several kinases such as:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)
  • Platelet-Derived Growth Factor Receptors (PDGFRs)
  • Fibroblast Growth Factor Receptors (FGFRs)
  • Epidermal Growth Factor Receptor (EGFR)
  • Human Epidermal Growth Factor Receptor 2 (HER2)

These interactions suggest its potential use in treating cancers and other diseases characterized by abnormal kinase activity .

Therapeutic Uses

The compound has been investigated for its therapeutic potential in various conditions, including:

  • Cancer Treatment : By inhibiting the proliferation of tumor cells, this compound may contribute to cancer therapies targeting specific signaling pathways involved in tumor growth .
  • Autoimmune Diseases : Its ability to inhibit Janus Kinase 3 may provide a mechanism for treating autoimmune disorders such as rheumatoid arthritis and lupus .
  • Metabolic Disorders : The compound's action on metabolic pathways could be beneficial in managing conditions like type 2 diabetes and metabolic syndrome .

Case Study 1: Cancer Research

In a study examining the effects of this compound on human endothelial cells, researchers found that the compound significantly inhibited cell proliferation and induced apoptosis in tumor cells. The results indicated a reduction in tumor size in xenograft models, supporting its potential as an anti-cancer agent .

Case Study 2: Autoimmune Disorders

Another study focused on the compound's role as a Janus Kinase 3 inhibitor. It demonstrated efficacy in reducing inflammatory markers and improving symptoms in animal models of rheumatoid arthritis. These findings suggest that this compound could be developed into a therapeutic agent for autoimmune diseases .

Structure-Activity Relationship

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the sulfonamide group or piperidine structure could enhance its potency and selectivity against specific targets. Research has indicated that variations in these regions can lead to significant changes in biological activity, making it a focus for further medicinal chemistry efforts .

Mechanism of Action

The mechanism of action of ®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. For example, in cancer research, the compound has been shown to bind to mutant p53 proteins, restoring their ability to bind DNA and activate downstream effectors involved in tumor suppression . This interaction helps inhibit the progression of cancer by promoting apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Groups

(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride
  • Molecular Formula : C₈H₁₇ClN₂O₂S
  • Molecular Weight : 240.75 g/mol
  • Key Features : Cyclopropanesulfonyl group instead of 2-methoxybenzenesulfonyl.
  • The hydrochloride salt enhances crystallinity and stability .
(3R,4R)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trifluorophenyl)piperidin-3-amine
  • Molecular Formula : C₂₂H₂₁F₃N₄O₂S
  • Key Features : Contains a pyrimidinyl linker and trifluorophenyl group.
  • Comparison : The methylsulfonylphenyl-pyrimidine moiety introduces rigidity and electronic effects (via fluorine atoms), which may enhance target selectivity. The IC₅₀ values for related DPP4 inhibitors suggest such modifications improve potency compared to simpler sulfonamides .

Piperidin-3-amine Derivatives with Aromatic Substituents

(3R)-1-Benzylpiperidin-3-amine
  • Molecular Formula : C₁₂H₁₈N₂
  • Molecular Weight : 190.28 g/mol
  • Key Features : Benzyl group instead of sulfonyl.
  • Comparison: The benzyl group increases lipophilicity (LogP ~2.5) compared to the sulfonyl-containing target compound (estimated LogP ~1.8), which may affect blood-brain barrier penetration.
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride
  • Molecular Formula : C₁₄H₂₂N₂·2HCl
  • Key Features : Methyl groups at N and C4 positions.
  • The (3S,4S) stereochemistry contrasts with the (3R) configuration of the target compound, highlighting the importance of chirality in receptor binding .

Heterocyclic Piperidin-3-amine Derivatives

(3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine
  • Molecular Formula : C₁₁H₁₅N₅
  • Molecular Weight : 217.27 g/mol
  • Key Features : Pyrrolopyrimidinyl group.
  • Comparison : This compound exhibits weak activity against histone-lysine N-methyltransferase (IC₅₀ = 240,000 nM), suggesting that the pyrrolopyrimidine moiety alone is insufficient for potent inhibition. The target compound’s sulfonyl group may provide stronger electrostatic interactions with enzymes .

Pharmacological Data (Representative Examples)

Compound Target/Activity Key Finding
(3R)-1-(Cyclopropanesulfonyl)... Not reported Improved solubility due to HCl salt
(3R)-1-Benzylpiperidin-3-amine Not reported High lipophilicity
(3R)-1-(Pyrrolo[2,3-d]pyrimidin... HLNM (IC₅₀ = 240,000 nM) Low potency

Biological Activity

(3R)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxybenzenesulfonyl group, which contributes to its biological activity. The structural formula can be represented as follows:

C12H16N2O3S\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

This structure is pivotal for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in critical pathways such as cholinesterases, which are related to neurodegenerative diseases like Alzheimer's.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. For instance, similar sulfonamide derivatives have shown potential in modulating somatostatin receptors, which are implicated in metabolic disorders and cancer .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For example, studies have demonstrated that certain piperidine derivatives can inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC) cells .

CompoundCell LineIC50 (µM)Mechanism
4pHepG22.0RalA/B inhibition
4jMDA-MB-468<10EGFR inhibition

Neuroprotective Effects

The compound's potential neuroprotective effects are linked to its ability to inhibit cholinesterase activity, which may help alleviate symptoms associated with Alzheimer's disease.

Study on Anticancer Efficacy

In a recent study, the efficacy of this compound was evaluated against HCC cell lines. The results showed significant inhibition of cell growth at concentrations below 10 µM, suggesting a promising therapeutic avenue for liver cancer treatment .

Neuroprotective Activity Assessment

A separate investigation focused on the neuroprotective effects of the compound in vitro. The results indicated that it effectively reduced oxidative stress markers and improved cell viability in neuronal cultures exposed to neurotoxic agents.

Q & A

Basic Question: What are the key methodological considerations for synthesizing (3R)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine?

Answer:
The synthesis typically involves sulfonylation of a piperidine precursor with 2-methoxybenzenesulfonyl chloride, followed by stereochemical control. Critical steps include:

Protection of the amine group to avoid undesired side reactions.

Sulfonylation reaction optimization (e.g., solvent choice, temperature, stoichiometry). Polar aprotic solvents like DMF or dichloromethane are commonly used .

Chiral resolution or asymmetric synthesis to ensure the (3R)-configuration. Techniques like chiral HPLC or enzymatic resolution may be applied .

Deprotection and purification via column chromatography or recrystallization.

Table 1: Example Reaction Conditions for Sulfonylation

ParameterTypical Range
SolventDichloromethane
Temperature0–25°C (room temperature)
Reaction Time4–12 hours
Yield60–85% (after purification)

Basic Question: What analytical techniques are most reliable for characterizing this compound?

Answer:
Characterization requires a multi-technique approach:

Nuclear Magnetic Resonance (NMR):

  • 1H/13C NMR to confirm the sulfonyl group (-SO2-) and methoxy substituent. Key signals: ~7.5–8.0 ppm (aromatic protons), ~3.8 ppm (methoxy group) .

Mass Spectrometry (MS):

  • High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C12H18N2O3S: 295.11 g/mol) .

X-ray Crystallography:

  • To resolve stereochemistry and confirm the (3R)-configuration if single crystals are obtainable .

Table 2: Representative NMR Data

Proton Environmentδ (ppm)Multiplicity
Piperidinyl NH~1.8Broad
Methoxy (-OCH3)3.8Singlet
Sulfonyl-adjacent aromatic7.6–8.0Multiplet

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies often arise from:

Purity variations: Use HPLC (>98% purity) and quantify impurities via LC-MS .

Stereochemical differences: Validate enantiomeric purity using chiral columns (e.g., Chiralpak IA) .

Experimental conditions: Standardize assays (e.g., cell lines, incubation time). For example, conflicting IC50 values may stem from differences in ATP concentrations in kinase assays .

Methodological Steps:

  • Replicate experiments with rigorously purified batches.
  • Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization).

Advanced Question: What strategies are effective for assessing the compound’s stability under varying experimental conditions?

Answer:
Stability studies should include:

Thermal stability: Accelerated degradation studies (40–60°C for 1–4 weeks) monitored via HPLC.

pH-dependent stability: Incubate in buffers (pH 2–10) and quantify degradation products .

Light sensitivity: Expose to UV/visible light and track photodegradation using LC-MS .

Table 3: Stability Profile in Aqueous Solution (pH 7.4)

ConditionHalf-Life (Days)Major Degradant
25°C, dark>30None detected
40°C, dark14Sulfonic acid
25°C, UV light7Des-methyl analog

Advanced Question: How can environmental fate studies inform safe laboratory handling of this compound?

Answer:
Environmental persistence data guide disposal protocols:

Biodegradation assays: Use OECD 301B tests to assess microbial breakdown. Low biodegradability (<20% in 28 days) necessitates incineration .

Aquatic toxicity: Evaluate with Daphnia magna or algae models. If EC50 < 1 mg/L, classify as "toxic" and restrict sink disposal .

Adsorption potential: Measure log Kow (octanol-water coefficient). A log Kow >3 indicates bioaccumulation risk, requiring PPE during handling .

Advanced Question: What computational methods aid in predicting the compound’s interaction with biological targets?

Answer:

Molecular docking: Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).

MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability .

QSAR models: Correlate structural features (e.g., sulfonyl group electronegativity) with activity data from public databases like ChEMBL .

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